3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride
Overview
Description
“3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride” is a chemical compound with the CAS Number: 1820607-06-4. It has a molecular weight of 272.55 and its IUPAC name is methyl 3-amino-5-bromo-2-thiophenecarboxylate hydrochloride . It is stored at temperatures between 0-5°C and has a purity of 97%. The physical form of this compound is an off-white solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H6BrNO2S.ClH/c1-10-6(9)5-3(8)2-4(7)11-5;/h2H,8H2,1H3;1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.
Physical and Chemical Properties Analysis
“this compound” is an off-white solid . It has a molecular weight of 272.55 . The compound is stored at temperatures between 0-5°C .
Scientific Research Applications
Chemical Synthesis and Compound Formation
Reactions with Chlorosulfonic Acid
Thiophene-2-carboxanilide derivatives, including those with bromo substitutions, can react with chlorosulfonic acid to yield sulfonyl chlorides. These react with amino acids to produce derivatives, with several methyl esters prepared from these products. This is a significant aspect of chemical synthesis involving thiophene compounds (El-Sayed, 1998).
Formation of Thienopyrimidinones
Methyl 3-amino-2-thiophene carboxylate reacts with orthoesters to produce N-(2-carbomethoxy thienyl) imidates. These imidates can further react with primary amines, hydrazine, and other compounds to yield thieno-pyrimidinones, which are significant in the study of heterocyclic compounds (Hajjem et al., 2010).
Synthesis of Novel Thiophene-Containing Compounds
Thiophene-containing compounds have been synthesized with interesting biological activities, including anticancer, antibacterial, and antifungal properties. These compounds often involve modifications of thiophene carboxylic acid esters (Mabkhot et al., 2017).
Structural and Spectral Analysis
Crystal Structure Studies
The crystal structure of similar thiophene derivatives, like methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate, has been studied. This includes analysis of the thiophene ring, substitution patterns, and intra- and intermolecular interactions, which are vital for understanding the properties of these compounds (Vasu et al., 2004).
Spectroscopic Characterization
The spectral data (such as NMR and mass spectrometry) of thiophene derivatives, including those with carboxylic acid ester substitutions, are crucial for their characterization and understanding of their chemical properties (El-Sayed, 1998).
Biological Activity
Antimicrobial Properties
Some thiophene derivatives exhibit promising antimicrobial activity, including action against bacterial strains like E. coli and fungi. This highlights their potential in developing new antibacterial and antifungal agents (Mabkhot et al., 2017).
Potential in Antitumor Therapy
Thiophene compounds have been evaluated for their cytotoxicity against cancer cell lines. Their synthesis and modifications, like the introduction of amino groups, play a crucial role in determining their potential as antitumor agents (Liu et al., 2006).
Safety and Hazards
When handling “3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride”, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes into contact with the skin, it should be washed off with plenty of soap and water. Protective gloves, clothing, eye protection, and face protection should be worn. If it gets into the eyes, they should be rinsed cautiously with water for several minutes .
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In the context of suzuki–miyaura coupling, the compound might interact with its targets through a process involving oxidative addition and transmetalation .
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling, it might be involved in pathways related to carbon–carbon bond formation .
Result of Action
In the context of suzuki–miyaura coupling, the compound might contribute to the formation of new carbon–carbon bonds .
Action Environment
It’s known that the success of suzuki–miyaura coupling reactions, where this compound might be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
methyl 3-amino-5-bromothiophene-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S.ClH/c1-10-6(9)5-3(8)2-4(7)11-5;/h2H,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFVKWQXGICMRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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